(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Overview
Description
1,3-Di-11(Z),14(Z),17(Z)-eicosatrienoyl glycerol is a diacylglycerol that contains 11(Z),14(Z),17(Z)-eicosatrienoic acid at the sn-1 and sn-3 positions.
Biochemical Analysis
Biochemical Properties
(11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester plays a crucial role in biochemical reactions, particularly in lipid metabolism. This compound interacts with various enzymes, such as lipases and phospholipases, which catalyze the hydrolysis of diacylglycerols. The interaction with these enzymes leads to the release of free fatty acids and glycerol, which are essential for energy production and cellular signaling. Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .
Cellular Effects
The effects of (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the protein kinase C (PKC) pathway, which is involved in regulating cell growth, differentiation, and apoptosis. It also affects gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of genes involved in lipid metabolism and inflammation. Furthermore, this compound impacts cellular metabolism by altering the balance between lipid synthesis and degradation .
Molecular Mechanism
At the molecular level, (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, this compound can activate lipases, promoting the breakdown of triglycerides into free fatty acids and glycerol. It can also inhibit certain enzymes involved in lipid synthesis, reducing the production of new lipids. Additionally, this compound influences gene expression by binding to nuclear receptors, which regulate the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, such as altered lipid metabolism and gene expression. These effects are often reversible upon removal of the compound, indicating its potential for use in transient modulation of cellular processes .
Dosage Effects in Animal Models
The effects of (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy balance without causing adverse effects. At high doses, it may lead to toxic effects, such as liver damage and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which its toxicity outweighs its benefits. These findings highlight the importance of dose optimization for therapeutic applications .
Metabolic Pathways
(11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and phospholipases, which catalyze the hydrolysis of diacylglycerols. This compound also affects metabolic flux by altering the balance between lipid synthesis and degradation, leading to changes in metabolite levels. Additionally, it may interact with cofactors that modulate enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions such as cell membranes and lipid droplets. This localization is crucial for its role in modulating lipid metabolism and signaling .
Subcellular Localization
The subcellular localization of (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is primarily within lipid-rich compartments, such as the endoplasmic reticulum, lipid droplets, and cell membranes. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The compound’s activity and function are influenced by its subcellular localization, as it interacts with enzymes and receptors within these compartments to regulate lipid metabolism and signaling pathways .
Properties
IUPAC Name |
[2-hydroxy-3-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41,44H,3-4,9-10,15-16,21-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMYZFCSGMALHM-YTWBPVBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCC=CCC=CCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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